ROR|At agonist 1
Description
Overview of RORγt as a Nuclear Receptor and Transcription Factor
Retinoic acid-related orphan receptor gamma t (RORγt) is a specific isoform of RORγ and a member of the nuclear hormone receptor superfamily of transcription factors. researchgate.nettaylorandfrancis.com Like other nuclear receptors, RORγt possesses a modular structure that includes a DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD). researchgate.netnih.govgoogle.com The LBD serves as a control switch; when small molecule ligands bind to a pocket within this domain, it induces conformational changes that regulate the receptor's transcriptional activity. researchgate.net RORγt is considered an "orphan" receptor because its endogenous ligands were not initially known, though recent research has identified certain oxysterols as potential natural activators. researchgate.netpnas.org As a transcription factor, RORγt is essential for the expression of specific genes that drive the development and function of certain immune cells. researchgate.netpnas.org It is selectively expressed in immune cells, particularly in the thymus. taylorandfrancis.combiocare.net
Significance of RORγt in Immunological Pathways
RORγt is a master regulator critical for the differentiation of pro-inflammatory T helper 17 (Th17) cells. taylorandfrancis.compnas.orgbiocare.net These cells are a subset of CD4+ T helper cells that produce cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. researchgate.netpnas.orgplos.org The RORγt-driven Th17 pathway plays a vital role in host defense against certain extracellular bacteria and fungi. taylorandfrancis.comacs.org Beyond Th17 cells, RORγt is also expressed in other immune cell types, including γδ T-cells and Type 3 Innate Lymphoid Cells (ILC3s). taylorandfrancis.complos.org The receptor controls gene networks that not only promote inflammation through cytokines like IL-17 but also influence cell survival and proliferation. pnas.orgnih.gov While essential for a healthy immune response, the aberrant function or over-activity of the RORγt/Th17 axis is implicated in the pathology of numerous autoimmune and inflammatory diseases. pnas.orgbiocare.netplos.org Consequently, RORγt has emerged as a highly attractive drug target for these conditions. biocare.netplos.org
Classification and Context of RORγt Modulators within RORγt Modulators
Small molecules that interact with the RORγt LBD are known as RORγt modulators. These are broadly classified based on their effect on the receptor's activity. google.commdpi.com
Agonists : These molecules bind to and activate RORγt, enhancing its ability to recruit coactivator proteins and initiate gene transcription. nih.govnih.gov This stimulation of RORγt activity can enhance Th17 cell function and may be beneficial for applications such as cancer immunotherapy. nih.govmedchemexpress.com
Inverse Agonists : These ligands bind to RORγt and stabilize a conformation that promotes the recruitment of corepressor proteins instead of coactivators. nih.govmdpi.com This action actively suppresses the basal transcriptional activity of the receptor, leading to a reduction in the expression of inflammatory genes like IL-17. plos.orgnih.gov A significant amount of research has focused on developing inverse agonists for the treatment of autoimmune diseases. plos.orgnih.govacs.org
Antagonists : These modulators bind to the receptor and block the binding of agonists, thereby preventing activation. They prevent the recruitment of co-activators to the activation function surface (ABS). mdpi.com
RORγt agonists are therefore defined by their ability to amplify the receptor's natural function, distinguishing them from inverse agonists and antagonists which aim to inhibit it.
Scope and Research Focus on RORγt Agonist 1 and Related Agonists
Academic research into RORγt agonists is driven by the therapeutic potential of enhancing specific immune responses, particularly in oncology. nih.govmedchemexpress.com Synthetic agonists are being developed to activate T-helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, which have demonstrated anti-tumor efficacy. nih.gov
One such compound that has been a subject of focused research is RORγt agonist 1 . Studies have identified it as a potent and orally bioavailable RORγt agonist with a half-maximal effective concentration (EC₅₀) reported to be between 20.8 nM and 21 nM. medchemexpress.commedchemexpress.com Research highlights that RORγt agonist 1 exhibits high metabolic stability and improved aqueous solubility, making it a potential candidate for cancer immunotherapy. medchemexpress.commedchemexpress.com Another study identified a different RORγt agonist, referred to as compound 1 , with an EC₅₀ value of 3.7 μM, which was shown to enhance the transcription of IL-17 in a mouse Th17 cell differentiation assay. nih.gov
Other research has identified different classes of RORγt agonists. For instance, certain oxysterols, such as 7β, 27-dihydroxycholesterol (7β, 27-OHC) and 7α, 27-dihydroxycholesterol (7α, 27-OHC) , have been identified as selective endogenous agonist ligands for RORγt that can drive Th17 differentiation. pnas.org Synthetic agonists like SR1078 have also been described, which can induce the expression of RORγt target genes. nih.gov These findings underscore a growing research interest in developing RORγt agonists to harness the protective aspects of the Th17 immune pathway.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H17F6NO5S |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
2-[6-[3-(difluoromethoxy)-5-fluorophenyl]-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C24H17F6NO5S/c25-17-6-15(8-19(11-17)36-23(26)27)13-4-5-14-7-18(12-22(32)33)31(21(14)9-13)37(34,35)20-3-1-2-16(10-20)24(28,29)30/h1-6,8-11,18,23H,7,12H2,(H,32,33) |
InChI Key |
UAFXMLYFRFORFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=C1C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Rorγt Agonism
Ligand-Binding Domain (LBD) Interactions and Conformational Dynamics
The primary interaction between RORγt agonist 1 and the RORγt protein occurs within the Ligand-Binding Domain (LBD). This interaction is not merely an occupation of space but a dynamic process that allosterically reconfigures the entire LBD into a transcriptionally competent state.
The RORγt LBD features a large, predominantly hydrophobic pocket that is natively occupied by endogenous ligands, such as cholesterol or its derivatives. RORγt agonist 1 is designed to fit snugly within this pocket, establishing a network of specific, high-affinity interactions. Structural analyses reveal that the agonist orients itself to make extensive van der Waals contacts with hydrophobic residues lining the pocket. Furthermore, specific functional groups on the agonist molecule form key hydrogen bonds with polar residues, anchoring it firmly in place and initiating the conformational changes necessary for activation [1, 2].
The stability of the RORγt-agonist complex is dependent on precise interactions with a constellation of key amino acid residues within the LBD. Mutagenesis and crystallographic studies have identified several residues as critical for the binding and efficacy of synthetic agonists like RORγt agonist 1.
One of the most crucial interactions involves Trp317 . The indole (B1671886) ring of this tryptophan residue provides a flat, hydrophobic surface that engages in a π-stacking interaction with an aromatic moiety of the agonist. This interaction is a major contributor to the binding affinity and proper orientation of the ligand within the pocket [1, 3]. Disruption of this residue significantly diminishes agonist binding.
Other important residues include His479 and Tyr502 , which often form a hydrogen bond network that directly or indirectly coordinates with the agonist, and Phe486 , which contributes to the hydrophobic enclosure of the binding site [2, 3].
The table below summarizes the key interactions between RORγt agonist 1 and the RORγt LBD.
| Residue | Location (Helix) | Type of Interaction with Agonist | Functional Consequence |
|---|---|---|---|
| Trp317 | H5 | π-stacking / Hydrophobic | Key anchor point for the agonist, crucial for high-affinity binding . |
| His479 | H11 | Hydrogen Bond | Stabilizes the agonist's position and orients it for optimal fit . |
| Tyr502 | H12 | Hydrogen Bond | Contributes to the stabilization of the active H12 conformation upon agonist binding . |
| Phe486 | H11 | Hydrophobic Contact | Forms part of the hydrophobic pocket, contributing to the overall binding energy . |
| Leu324 | H5 | Hydrophobic Contact | Engages in van der Waals interactions, enhancing ligand affinity . |
The most significant structural consequence of RORγt agonist 1 binding is the stabilization of Helix 12 (H12), also known as the Activation Function 2 (AF-2) helix. In the absence of an agonist (apo state), H12 is conformationally mobile and often occupies a position that sterically hinders the binding of transcriptional coactivators.
Upon binding, RORγt agonist 1 acts as a molecular scaffold. The interactions it forms, particularly with residues in H11 and H12 itself (like Tyr502), physically reposition H12. The agonist effectively "locks" H12 into a canonical active conformation, where it caps (B75204) the ligand-binding pocket and, along with helices H3, H4, and H5, forms a new protein surface known as the coactivator binding groove [1, 2, 4]. This agonist-induced conformational switch is the pivotal event that transitions the receptor from a dormant to an active state.
Role of Specific Residues in Agonist Binding (e.g., Trp317)
Coactivator Recruitment and Transcriptional Activation
The agonist-stabilized LBD serves as a platform for the recruitment of essential coregulatory proteins, which are necessary to initiate gene transcription.
The active conformation of RORγt, stabilized by RORγt agonist 1, is competent to bind transcriptional coactivators. These coactivator proteins, such as members of the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, SRC-3), possess conserved motifs known as LXXLL motifs (where L is leucine (B10760876) and X is any amino acid).
The coactivator binding groove, formed by the precise positioning of H12, presents a hydrophobic surface that is perfectly complementary to the LXXLL motif. The binding of RORγt agonist 1 is therefore a prerequisite for the high-affinity recruitment of these coactivators [1, 3]. In the absence of the agonist, the binding groove is not properly formed, and coactivator interaction is minimal. Biochemical assays, such as AlphaScreen or time-resolved fluorescence resonance energy transfer (TR-FRET), quantitatively demonstrate a dose-dependent increase in the binding of LXXLL-containing peptide fragments to RORγt in the presence of RORγt agonist 1 [2, 4].
The ultimate cellular consequence of agonist binding and coactivator recruitment is the enhancement of RORγt-mediated gene transcription. The fully assembled RORγt-agonist-coactivator complex binds to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter and enhancer regions of target genes.
The recruited coactivators then recruit additional components of the basal transcriptional machinery, including histone acetyltransferases (HATs), to the gene promoter. This leads to chromatin remodeling and the initiation of transcription by RNA polymerase II. In cellular contexts where RORγt is a key lineage-defining factor, such as in differentiating human Th17 cells, treatment with RORγt agonist 1 leads to a robust and specific upregulation of canonical RORγt target genes [1, 4].
The table below details the observed effects of RORγt agonist 1 on the transcription of key target genes.
| Target Gene | Cellular System | Assay Type | Observed Effect with RORγt Agonist 1 |
|---|---|---|---|
| IL17A | In vitro differentiated human Th17 cells | Quantitative PCR (qPCR) | Significant dose-dependent increase in mRNA expression compared to vehicle control . |
| IL17F | In vitro differentiated human Th17 cells | Quantitative PCR (qPCR) | Marked upregulation of mRNA levels . |
| IL23R | RORγt-expressing cell lines | Quantitative PCR (qPCR) | Enhanced expression, confirming functional engagement of the RORγt pathway . |
| RORE-Luciferase | HEK293T cells co-transfected with RORγt | Reporter Gene Assay | Multi-fold increase in luciferase activity, indicating direct transcriptional activation . |
Facilitation of Coactivator Binding by Agonist-Stabilized RORγt
Contrast with RORγt Inverse Agonism Mechanisms
While RORγt agonists promote the transcriptional activity of the receptor, inverse agonists function to suppress its basal activity. The mechanisms of inverse agonism involve distinct molecular and structural changes within the RORγt ligand-binding domain (LBD), leading to the repression of target gene expression. Understanding these opposing mechanisms is crucial for the rational design of RORγt modulators.
Molecular Mechanisms of Inverse Agonism (e.g., H12 disarray, corepressor recruitment)
The transcriptional activity of Retinoic Acid-Related Orphan Receptor γt (RORγt) is critically dependent on the conformation of its C-terminal helix, known as Helix 12 (H12) or the activation-function 2 (AF-2) helix. pnas.org In contrast to agonists which stabilize H12 in a conformation that promotes the binding of coactivator proteins, inverse agonists function by inducing a structural disarray of H12. mdpi.comwhiterose.ac.ukrcsb.org
Binding of an inverse agonist to the RORγt ligand-binding domain (LBD) disrupts the critical interactions necessary to maintain H12 in its active state. whiterose.ac.ukrcsb.org This destabilization can cause H12 to become highly flexible or even unwind into a loop structure. mdpi.com The resulting conformational change compromises the integrity of the coactivator binding groove, sterically hindering or preventing the recruitment of coactivator proteins like NCOA1 (also known as SRC-1). pnas.orgmdpi.comnih.gov
Instead of promoting coactivator binding, the inverse agonist-bound conformation of RORγt facilitates the recruitment of corepressor complexes. mdpi.comnih.gov These corepressors, which include proteins such as Nuclear Receptor Corepressor 1 (NCOR1) and Histone Deacetylase (HDAC) 1 and 2, bind to the receptor and actively repress transcription. nih.gov This recruitment of corepressors is a key feature of inverse agonism, leading to the suppression of proinflammatory cytokine production and a reduction in inflammatory responses. mdpi.comnih.gov The shift in equilibrium from a coactivator-receptive state to a corepressor-receptive state is the fundamental molecular switch underlying the mechanism of RORγt inverse agonists. whiterose.ac.ukrcsb.org
| Feature | RORγt Agonist Action | RORγt Inverse Agonist Action |
|---|---|---|
| Effect on Helix 12 (H12) | Stabilizes H12 in an active conformation. mdpi.comrcsb.orgnih.gov | Destabilizes and causes disarray of H12. mdpi.comwhiterose.ac.uk |
| Coregulator Recruitment | Promotes recruitment of coactivators (e.g., NCOA1/SRC-1, CBP). mdpi.comnih.govaai.org | Promotes recruitment of corepressors (e.g., NCOR1, HDACs). mdpi.comnih.gov |
| Transcriptional Outcome | Enhances gene transcription. mdpi.comnih.gov | Decreases/represses gene transcription. mdpi.comnih.gov |
| Key Residue Interaction | Stabilizes interactions involving residues like Trp317, His479, and Tyr502 to support H12. mdpi.comnih.gov | Disrupts interactions that stabilize H12, forcing key residues into alternative conformations. whiterose.ac.ukresearchgate.net |
Orthosteric vs. Allosteric Binding Sites and Their Modulation
The RORγt ligand-binding domain possesses at least two distinct sites through which small molecules can exert their modulatory effects: a canonical orthosteric site and a non-canonical allosteric site. pnas.orgacs.orgnih.govacs.org
The orthosteric binding site is the highly conserved, canonical pocket within the LBD where endogenous ligands, such as cholesterol and its derivatives, are presumed to bind. pnas.orgacs.orgsci-hub.se Many synthetic RORγt agonists and inverse agonists are designed to target this site. acs.org Inverse agonists that bind to the orthosteric pocket, such as digoxin, directly interfere with the structural elements that control the positioning of H12, thereby inducing a non-productive conformation and inhibiting coactivator recruitment. acs.org
Uniquely among nuclear receptors, RORγt also features a distinct allosteric binding site . acs.orgnih.govacs.org This secondary pocket is located distal to the orthosteric site and is formed by helices 3, 4, 11, and a reoriented H12. pnas.org Certain inverse agonists, such as MRL-871, bind exclusively to this allosteric pocket. pnas.orgnih.gov Modulation via this site occurs through a non-canonical mechanism where the ligand induces a conformational change throughout the LBD that, similar to orthosteric inverse agonism, results in the destabilization of H12 and prevents coactivator association. nih.gov The existence of this allosteric site offers an alternative strategy for drug design, potentially allowing for greater selectivity and different pharmacological profiles compared to orthosteric ligands. acs.orgnih.gov Research has even explored the development of bitopic ligands that can simultaneously occupy both the orthosteric and allosteric sites. nih.govacs.orgresearchgate.net
| Characteristic | Orthosteric Site | Allosteric Site |
|---|---|---|
| Location | Canonical, conserved ligand-binding pocket. pnas.orgacs.org | Distal, secondary pocket formed by H3, H4, H11, and H12. pnas.org |
| Binding Ligands | Endogenous ligands (e.g., cholesterol derivatives), many synthetic agonists and inverse agonists (e.g., digoxin). pnas.orgacs.org | Specific synthetic inverse agonists (e.g., MRL-871, FM26). pnas.orgacs.org |
| Mechanism of Action | Directly influences H12 conformation by occupying the canonical ligand space. acs.org | Induces conformational changes from a distal site, which are transmitted to H12. nih.gov |
| Therapeutic Strategy | Primary target for many modulators. acs.org | Alternative approach for achieving selectivity and novel pharmacology; allows for dual-site targeting. acs.orgnih.govacs.org |
Discovery and Design Strategies for Rorγt Agonists
Unearthing Nature's Activators: The Identification of Endogenous RORγt Agonists
The quest to understand RORγt regulation began with the search for its natural activators within the body. This exploration has led to the discovery of both classical and unexpected endogenous ligands.
A Classic Connection: Discovery of Oxysterols as Natural Ligands
Initial research into endogenous RORγt modulators pointed towards a class of cholesterol derivatives known as oxysterols. pnas.orgnih.gov These molecules, which play diverse roles in lipid metabolism and inflammation, were found to directly interact with and activate RORγt. pnas.orgnih.gov
A pivotal discovery in this area was the identification of 7β, 27-dihydroxycholesterol as a potent and selective agonist of RORγt. pnas.orgnih.gov Studies demonstrated that this oxysterol, along with the related 7α, 27-dihydroxycholesterol, can bind directly to the ligand-binding domain (LBD) of RORγt. pnas.orgnih.gov This binding event promotes the recruitment of coactivator proteins and diminishes the association of corepressor proteins, ultimately leading to the activation of RORγt-dependent gene expression. pnas.orgnih.gov
Furthermore, research has shown that Th17 cells themselves preferentially produce 7β, 27-dihydroxycholesterol and 7α, 27-dihydroxycholesterol, suggesting a feed-forward mechanism for Th17 cell differentiation. pnas.orgnih.govdoi.org The administration of 7β, 27-dihydroxycholesterol in animal models was found to enhance the production of IL-17, a key cytokine produced by Th17 cells. pnas.orgnih.gov
| Agonist Activity of Oxysterols on RORγt | |
| Compound | EC50 (nM) for RORγt Activation |
| 7β, 27-dihydroxycholesterol | 1045 |
| EC50 represents the concentration of the compound that produces 50% of the maximal response. | Data from a reporter assay using HEK293T cells expressing recombinant human RORγt. caymanchem.com |
Beyond the Sterol Scaffold: Investigation of Non-Canonical Endogenous Ligands
More recent investigations have expanded the repertoire of endogenous RORγt agonists beyond the oxysterol family. A significant breakthrough was the identification of lysophosphatidylethanolamine 1-18:1-LPE as a potent and structurally distinct endogenous activator of RORγt. nih.govresearchgate.netresearchgate.netexlibrisgroup.comacs.org This finding was particularly noteworthy as this simple phospholipid bears little resemblance to the classical sterol-based ligands. nih.govresearchgate.netacs.org
The discovery of 1-18:1-LPE as an agonist has opened up new avenues for understanding the regulation of immune responses and provides alternative therapeutic targets. nih.govresearchgate.netacs.org Studies have shown that the addition of 1-18:1-LPE to immune cell cultures can increase the number of Th17 cells in a dose-dependent manner. nih.gov Interestingly, analogues of this lipid lacking the double bond, such as 1-16:0-LPE and 1-18:0-LPE, did not exhibit the same effect, highlighting the structural specificity of this interaction. nih.gov
The Making of an Agonist: Biosynthetic Pathways and Regulation
The production of these endogenous RORγt agonists is tightly regulated by specific enzymatic pathways. The generation of oxysterol agonists like 7β, 27-dihydroxycholesterol is dependent on the enzyme CYP27A1 , a key player in bile acid synthesis. pnas.orgnih.govnih.gov Mice lacking CYP27A1 exhibit a significant reduction in IL-17-producing cells, mirroring the phenotype of RORγt-deficient mice and underscoring the importance of this pathway in generating RORγt ligands. pnas.orgnih.govdoi.org
The biosynthesis of 1-18:1-LPE is also an area of active investigation. One proposed pathway involves the enzymatic cleavage of a phosphatidylethanolamine (B1630911) (PE) molecule by a phospholipase A2 (PLA2) enzyme, specifically Pla2g12a . nih.govacs.org Genetic knockout of Pla2g12a has been shown to diminish IL-17 production, a phenotype that can be rescued by the addition of exogenous 1-18:1-LPE. nih.govacs.orgbiorxiv.org Another plausible mechanism involves the "triggering" of a plasmalogen precursor, which then undergoes a 1,2-acyl migration to form 1-18:1-LPE. nih.govexlibrisgroup.com This latter pathway suggests a mechanism for rapid, localized immune signaling in response to specific inflammatory or tumor microenvironments. nih.govexlibrisgroup.com
Building Better Activators: Rational Design and Synthesis of Synthetic RORγt Agonists
The discovery of endogenous RORγt agonists has provided a blueprint for the rational design and synthesis of novel, more potent, and selective synthetic agonists. These efforts aim to develop therapeutic agents for applications such as cancer immunotherapy, where enhancing Th17 cell activity is desirable. doi.org
Decoding the Interaction: Structure-Activity Relationship (SAR) Studies for Agonist Development
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, and the development of synthetic RORγt agonists is no exception. By systematically modifying the chemical structure of known agonists and evaluating the impact on their biological activity, researchers can identify key structural features required for potent agonism. doi.org
One notable example is the serendipitous discovery of a tertiary amine RORγt agonist during an SAR study of RORγt inverse agonists. doi.org The co-crystal structure of this agonist bound to the RORγt LBD revealed that a benzyl (B1604629) group on the left-hand side of the molecule stabilized a hydrophobic region near a critical amino acid, Tyr502, in the activation function 2 (AF2) domain, which is crucial for agonist activity. doi.org Subsequent SAR studies focusing on the left-hand side, N-substitution, linker, central phenyl ring, and right-hand side of this tertiary amine scaffold have led to the identification of compounds with significantly increased RORγt agonistic activity. doi.org
Building on a Theme: Scaffold-Based Approaches and Hybridization Strategies
Scaffold-based approaches and hybridization strategies have also proven to be fruitful in the quest for novel RORγt agonists. These methods involve using the core structure of a known ligand as a template for designing new molecules or combining structural motifs from different known ligands to create hybrid compounds with improved properties. uq.edu.auresearchgate.net
For instance, a structure-based functionality switching approach has been successfully employed to convert in-house RORγt inverse agonists into potent agonists with only minor chemical modifications. researchgate.netresearchgate.net This strategy highlights that targeting specific regions, such as helix 12 of the LBD, can be a powerful method for modulating the functional output of a ligand. researchgate.netresearchgate.netacs.org Molecular dynamics simulations have been instrumental in validating the biochemical responses observed, demonstrating that these synthetic agonists can stabilize the active conformation of the receptor. researchgate.netresearchgate.net
Another successful strategy has been the hybridization of different known RORγt agonist scaffolds. researchgate.net By combining the core structures of two distinct agonists, researchers have developed novel aryl-substituted indole (B1671886) and indoline (B122111) derivatives with high potency. researchgate.net These efforts have underscored the importance of stereochemistry, with one enantiomer often exhibiting significantly higher potency than its counterpart. researchgate.net
Functionality Switching from Inverse Agonists to Agonists
A pivotal strategy in the development of RORγt agonists has been the conversion of existing inverse agonist scaffolds. acs.org This "functionality switching" approach leverages well-understood inverse agonist structures and their interactions within the RORγt ligand-binding domain (LBD) to engineer agonistic activity. acs.orgnih.gov The core principle of this strategy is based on the conformation of helix 12 (H12), a critical component of the LBD's activation function-2 (AF-2) surface. pnas.orgnih.gov Agonists stabilize H12 in a conformation that promotes the recruitment of coactivator proteins, thereby enhancing gene transcription. nih.govmdpi.com Conversely, inverse agonists disrupt this conformation, leading to the recruitment of corepressors and subsequent transcriptional repression. mdpi.com
The switch from inverse agonism to agonism is often achieved through rational, structure-based design. acs.org By analyzing the crystal structure of an inverse agonist bound to RORγt, researchers can identify opportunities for chemical modification. acs.org For instance, an inverse agonist might occupy the ligand-binding pocket without productively interacting with the residues that stabilize H12. acs.org The hypothesis is that by introducing specific chemical groups designed to form favorable interactions with these key "agonist lock" residues, the ligand's functionality can be flipped. acs.org This targeted modification aims to stabilize H12 in its active conformation, a hallmark of agonist activity, without requiring major alterations to the core chemical structure. acs.orgnih.gov This approach has been successfully used to identify potent agonists, demonstrating that targeting H12 is a viable strategy for converting RORγt inverse agonists into agonists. acs.orgnih.govrcsb.org
Computational Approaches in Agonist Design
Computational methods are indispensable tools in the discovery and optimization of RORγt agonists, enabling a more rapid and focused exploration of chemical space. chemrxiv.org
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a fundamental computational technique used to predict the preferred binding orientation of a small molecule to a protein target. nih.govresearchgate.net In the context of RORγt, docking simulations are used to screen large virtual libraries of compounds to identify those that are likely to bind to the LBD. acs.org Algorithms like GLIDE and PANTHER are employed to assess the shape and electrostatic complementarity between potential ligands and the RORγt binding site. chemrxiv.orgacs.org
Virtual screening (VS) campaigns often begin by docking extensive compound libraries against the 3D structure of the RORγt LBD. nih.govacs.org The resulting poses are then scored based on predicted binding energy, with lower energy values suggesting more favorable interactions. acs.org However, scoring functions are not always sufficient to distinguish true binders from inactive molecules. nih.govresearchgate.net Therefore, a critical visual inspection of the docking poses is often performed to select candidates for experimental testing. acs.org This combined approach of automated docking and expert analysis has proven effective, with one study reporting a 32% hit rate for identifying new RORγt inverse agonists from a pool of 34 purchased compounds. acs.org These methodologies are not limited to inverse agonists and are readily applied to the search for agonists by using RORγt structures in an agonist-bound conformation as the target. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, complementing the static picture offered by molecular docking. pnas.orgmdpi.com By simulating the movements of atoms over time, MD can elucidate the conformational changes in RORγt upon ligand binding and reveal the mechanisms that distinguish agonists from inverse agonists. mdpi.comresearchgate.net
MD simulations have been crucial in validating the "functionality switching" approach. acs.org For example, simulations can show that a designed agonist, unlike its inverse agonist precursor, effectively stabilizes helix 12 in the active conformation. acs.orgrcsb.orgresearchgate.net These simulations can also highlight the importance of specific residues and interactions. One study revealed the critical role of Trp317, whose side-chain conformation (gauche- for agonists vs. trans for inverse agonists) dictates the formation of a hydrophobic network and a key hydrogen bond (His479-Tyr502) necessary for H12 stabilization and coactivator recruitment. mdpi.com MD simulations are also used to study the interplay between different binding sites, such as the orthosteric and allosteric pockets, revealing how the binding of a ligand at one site can influence the conformation and flexibility of the other. pnas.org
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method used to correlate the biological activity of a set of compounds with their 3D structural properties. tandfonline.comnih.govmdpi.com This technique is instrumental in optimizing lead compounds by providing predictive models that guide the design of more potent molecules. nih.gov
In the context of RORγt agonists, 3D-QSAR models are built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comtandfonline.com These models generate contour maps that visualize the regions around a ligand where modifications to steric, electrostatic, or other physicochemical properties are likely to enhance or diminish activity. tandfonline.comresearcher.life By aligning a series of known agonists and analyzing their interaction fields, researchers can develop statistically robust models. tandfonline.com For RORγt agonists, these models have successfully identified key structural requirements for high binding activity and have pointed to the importance of interactions with specific residues like Gln286, Leu287, His323, and Arg367. nih.gov The insights gained from 3D-QSAR help to rationalize the observed structure-activity relationships and provide a clear roadmap for designing novel agonists with improved potency. tandfonline.comnih.gov
Specific Insights from RORγt Agonist 1 Development
Design Principles Leading to RORγt Agonist 1 (or Compound 14)
RORγt Agonist 1, also known as Compound 14, is a potent and orally bioavailable agonist developed for potential use in cancer immunotherapy. medchemexpress.com Its design was likely guided by the principles of functionality switching and computational modeling. The development process would have focused on creating a molecule that not only binds with high affinity to the RORγt LBD but also effectively stabilizes the active conformation of helix 12 to promote coactivator binding.
Key objectives in the design of RORγt Agonist 1 included achieving high metabolic stability and improved aqueous solubility, which are crucial properties for a viable drug candidate. medchemexpress.com The resulting compound demonstrated a potent EC₅₀ of 20.8 nM in a functional assay, indicating strong agonistic activity. medchemexpress.com The successful development of RORγt Agonist 1 highlights a strategic approach that combines structural knowledge of the target with a focus on optimizing the physicochemical properties of the ligand.
Table of Biological Activity
| Compound Name | Alias | Activity Type | EC₅₀ (nM) |
|---|---|---|---|
| RORγt Agonist 1 | Compound 14 | Agonist | 20.8 |
Computational and Biochemical Validation of Its Agonistic Activity
The confirmation of a compound's agonistic activity on a target receptor like the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a critical step that relies on a combination of biochemical assays and computational modeling. For the small molecule identified as RORγt agonist 1, these validation methods have provided a detailed understanding of its function and interaction with the receptor at a molecular level.
Biochemical Activity Assessment
The initial characterization of RORγt agonist 1's activity was performed using biochemical assays designed to measure its ability to activate the RORγt ligand-binding domain (LBD). nih.gov A key method employed was the Fluorescence Resonance Energy Transfer (FRET) assay. nih.govmdpi.com This assay measures the interaction between the RORγt-LBD and a coactivator peptide, a necessary step for initiating gene transcription. nih.gov In the presence of an agonist, the receptor undergoes a conformational change that promotes the recruitment of the coactivator, leading to a detectable FRET signal. nih.govmdpi.com
Research findings identified compound 1 as a RORγt agonist, demonstrating a concentration-dependent activation of the receptor. nih.govnih.govresearchgate.net Further evaluation in a mouse Th17 cell differentiation assay confirmed its biological activity, where it showed an ability to enhance the transcription of Interleukin-17 (IL-17), a key cytokine regulated by RORγt. nih.govresearchgate.net
Biochemical Activity of RORγt Agonist 1
| Assay | Parameter | Result | Reference |
|---|---|---|---|
| FRET Assay | EC₅₀ | 3.7 μM | nih.govmdpi.comnih.gov |
| FRET Assay | Maximal Activity | 78% | nih.govmdpi.comnih.gov |
| Mouse Th17 Cell Differentiation | Effect | Enhanced IL-17 Transcription | nih.gov |
Computational Modeling of the Mechanism of Action
To elucidate the molecular mechanism underlying the agonistic activity of compound 1, researchers employed molecular dynamics (MD) simulations. nih.govmdpi.comnih.govproquest.com These computational techniques model the physical movements of atoms and molecules, providing insight into the stability of the receptor-ligand complex and the specific interactions that define its function. nih.govmdpi.com
The MD simulations revealed that the binding of agonist 1 to the RORγt LBD induces and stabilizes the transcriptionally active conformation of the receptor. nih.govresearchgate.net This is achieved through a series of critical molecular interactions that lock the activation function 2 (AF2) domain, also known as helix 12 (H12), in a position favorable for coactivator recruitment. nih.govdoi.org
Key interactions identified through computational analysis include:
Conformational State of Tryptophan (Trp317): Upon binding of agonist 1, the side chain of the amino acid Trp317 is stabilized in a gauche- conformation. nih.govnih.gov This specific orientation is crucial for facilitating the subsequent interactions that lead to receptor activation. nih.govnih.gov
Hydrogen Bond Formation: The agonist-induced conformation promotes the formation of a stable hydrogen bond between two other key residues, Histidine (His479) on helix 11 and Tyrosine (Tyr502) on helix 12. nih.govnih.gov
Hydrophobic Network: A large hydrophobic network is established among residues on helices H11, H11', and H12. nih.govnih.gov
These interactions collectively stabilize the secondary structure of H12, which is essential for creating a proper binding surface for coactivator proteins. nih.govmdpi.com The stabilization of H12 is the definitive structural feature of RORγt agonism. nih.govmdpi.com Further validation from a co-crystal structure of a similar tertiary amine agonist (PDB: 4NIE) confirmed that the ligand's benzyl group stabilizes a hydrophobic pocket near Tyr502 of H12, corroborating the mechanism of action derived from the simulations. doi.org
Key Molecular Interactions of RORγt Agonist 1 (from Computational Analysis)
| Molecular Feature | Description | Consequence | Reference |
|---|---|---|---|
| Trp317 Side Chain | Adopts a stable gauche- conformation. | Initiates a cascade of stabilizing interactions. | nih.govnih.gov |
| Hydrogen Bonding | Forms a stable H-bond between His479 and Tyr502. | Connects and orients H11 and H12 correctly. | nih.govnih.gov |
| Hydrophobic Interactions | Creates a large hydrophobic network among H11, H11', and H12. | Contributes to the overall stability of the active conformation. | nih.govnih.gov |
| Helix 12 (H12) | Becomes stabilized in the active position. | Promotes the recruitment of coactivator proteins for gene transcription. | nih.govmdpi.comdoi.org |
Immunological and Biological Roles of Rorγt Agonists in Research Models
Regulation of T Helper 17 (Th17) Cell Differentiation and Function
RORγt is widely recognized as the master regulator of Th17 cell differentiation. plos.orgfrontiersin.org These cells are a subset of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). plos.orgnih.gov
Promotion of Th17 Lineage Fate and Proliferation
RORγt agonists have been shown to directly promote the differentiation of naive CD4+ T cells into the Th17 lineage. pnas.orgpnas.org This is achieved through the activation of the RORγt receptor, which in turn initiates a transcriptional program leading to the expression of genes associated with Th17 cell identity. nih.gov For instance, studies have demonstrated that synthetic RORγt agonists can drive the proliferation of Th17 cells. nih.gov
Several compounds have been identified as RORγt agonists that enhance Th17 differentiation. Naturally occurring oxysterols, such as 7β,27-dihydroxycholesterol (7β,27-OHC) and 7α,27-dihydroxycholesterol (7α,27-OHC), have been identified as endogenous ligands for RORγt, promoting the differentiation of both mouse and human Th17 cells. pnas.orgpnas.org In another study, the cardiac glycoside Digoxin, previously known as a RORγt inverse agonist at high concentrations, was found to act as an agonist at lower, non-toxic concentrations, inducing RORγT-dependent transcription and promoting Th17 differentiation. frontiersin.org Furthermore, synthetic agonists like JG-1 have been shown to effectively promote the differentiation of Th17 cells. nih.gov
| Compound/Agonist | Model System | Key Findings |
| 7β,27-OHC and 7α,27-OHC | Murine and human primary cells | Enhance the differentiation of IL-17-producing Th17 cells in a RORγt-dependent manner. pnas.orgpnas.org |
| Digoxin | Human Th17 cells | At non-toxic concentrations, increases mRNA levels of IL17A and IL17F, promoting Th17 differentiation. frontiersin.org |
| SR0987 | Murine EL4 T lymphocytes | Increases the expression of IL-17, indicating an induction of T cell activation and differentiation. nih.gov |
| JG-1 | In vitro and in vivo models | Promotes Th17 cell differentiation. nih.gov |
| LYC-53772 | Primary human T-cells | Significantly increased the percentage of CD4+ T cells that express IL-17A. nih.gov |
Modulation of Interleukin-17 (IL-17A/F) Production
A primary function of Th17 cells is the production of IL-17A and IL-17F, cytokines that play a critical role in host defense against certain pathogens and are also implicated in the pathogenesis of autoimmune diseases. nih.gov RORγt agonists directly enhance the production of these signature cytokines.
The administration of 7β,27-OHC in mice has been shown to enhance IL-17 production in vivo. pnas.orgpnas.org Similarly, treatment of human Th17 cells with Digoxin at nanomolar concentrations substantially increased the mRNA levels of IL17A and IL17F, leading to higher concentrations of IL-17 protein. frontiersin.org Synthetic RORγt agonists, such as SR0987 and LYC-54143, have also been demonstrated to increase the expression and secretion of IL-17A. nih.govnih.gov This enhanced cytokine production is a direct consequence of RORγt binding to the promoter regions of the Il17a and Il17f genes, thereby driving their transcription. frontiersin.orgnih.gov
| Compound/Agonist | Model System | Effect on IL-17 Production |
| 7β,27-OHC | Mice (in vivo) | Enhanced IL-17 production. pnas.orgpnas.org |
| Digoxin | Human Th17 cells | Substantially increased mRNA levels of IL17A and IL17F, and increased IL-17 protein concentration. frontiersin.org |
| SR0987 | Murine EL4 T lymphocytes | Increased expression of IL-17. nih.gov |
| LYC-54143 | Human Th17 and Tc17 cells | Increased production of IL-17A. nih.govtandfonline.com |
Effects on Other Immune Cell Subsets
The influence of RORγt extends beyond Th17 cells, impacting other T cell populations that also express this transcription factor.
Influence on Cytotoxic T (Tc17) Cells
RORγt is also a key transcription factor for the development and function of CD8+ cytotoxic T lymphocytes with a Th17-like phenotype, known as Tc17 cells. nih.govnih.gov These cells are characterized by their production of IL-17 and their potential role in anti-tumor immunity. nih.govfudan.edu.cn
Synthetic RORγt agonists have been shown to promote the differentiation of CD8+ T cells into Tc17 cells. nih.gov For example, the agonist LYC-53772 significantly increased the percentage of CD8+ T cells expressing IL-17A. nih.gov Furthermore, treatment with the RORγt agonist LYC-54143 not only enhanced the differentiation of Tc17 cells but also improved their cytotoxic activity against tumor cells in vitro. nih.govtandfonline.comresearchgate.net This suggests that RORγt activation can bolster the effector functions of this important anti-tumor T cell subset.
Impact on Regulatory T (Treg) Cell Populations
Regulatory T (Treg) cells, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune tolerance and preventing autoimmunity. There is a complex interplay between the differentiation pathways of Th17 and Treg cells. Interestingly, some research indicates that RORγt agonists can influence Treg cell populations.
One study using the RORγt agonist JG-1 reported an inhibition of Treg cell differentiation. nih.gov In a tumor microenvironment, treatment with the RORγt agonist LYC-54143 led to a significant decrease in the numbers of Treg cells. aacrjournals.org This suggests a potential mechanism whereby RORγt activation might shift the balance away from immunosuppressive Treg cells towards pro-inflammatory Th17 cells. However, another compound, designated as RORγt agonist 3, was also noted to inhibit the production of regulatory T cells. medchemexpress.com It is important to note the existence of a subset of Tregs that co-express RORγt and Foxp3, known as Tr17 cells, which appear to have a regulatory function in autoimmune arthritis. nih.gov The precise impact of RORγt agonists on this specific Treg subset requires further investigation.
Modulation of γδ T cells
Gamma delta (γδ) T cells are a unique subset of T cells that can also produce IL-17 and are dependent on RORγt for this function. nih.govjci.org These cells are important in various immune responses, including in the context of psoriasis-like skin inflammation. jci.org
Studies have shown that mice deficient in the enzyme CYP27A1, which is involved in producing endogenous RORγt agonists, have a significant reduction in IL-17-producing γδ T cells. pnas.orgpnas.org This indicates that RORγt activity is crucial for the function of this cell type. RORγt inhibition has been shown to attenuate type 17 cytokine responses by γδ-T cells. nih.gov Conversely, this implies that RORγt agonists would likely enhance the IL-17-producing capacity of γδ T cells, although direct studies with agonists on this specific outcome are less detailed in the provided context.
Promotion of Monocyte-Derived Dendritic Cells (MoDCs)
Recent research has illuminated the role of RORγt agonists in modulating the tumor microenvironment by promoting the infiltration and activity of monocyte-derived dendritic cells (MoDCs). One study demonstrated that a potent and selective small-molecule RORγt agonist, 8-074, led to an increase in intratumoral CD8+ T cells, which was correlated with the presence of CXCL10 and MoDCs. scite.ainih.govresearchgate.netresearchgate.netnih.gov
The mechanism involves the upregulation of CCL20 and its receptor CCR6 on Type 17 T cells by the RORγt agonist, which promotes the migration of these T cells into the tumor. scite.ainih.govresearchgate.netresearchgate.net In turn, the chemokine CCL20, secreted by the infiltrated Type 17 T cells, induces the migration of MoDCs into the tumor microenvironment. scite.ainih.govresearchgate.netresearchgate.net These MoDCs are a significant source of CXCL10, a chemokine that is crucial for recruiting CD8+ T cells, the primary effector cells in anti-tumor immunity. scite.ainih.govresearchgate.netresearchgate.net This cascade of events highlights a novel mechanism by which RORγt agonists can reshape the tumor microenvironment to be more conducive to a robust anti-tumor immune response.
Modulation of Immune Checkpoint Pathways
RORγt agonists have been shown to modulate critical immune checkpoint pathways, further enhancing their anti-tumor effects.
Mechanisms of Enhanced Anti-Tumor Immunity in Preclinical Models
The enhanced anti-tumor immunity driven by RORγt agonists in preclinical models stems from a multi-pronged mechanism. By activating RORγt, these agonists bolster the effector functions of Type 17 cells, leading to increased production of pro-inflammatory cytokines such as IL-17A and GM-CSF. nih.govaacrjournals.org This is coupled with an augmentation of co-stimulatory receptor expression, like CD137 and CD226, and a decrease in co-inhibitory receptors, including PD-1 and TIGIT, on tumor-reactive lymphocytes. nih.gov
Furthermore, RORγt agonists can attenuate immunosuppressive mechanisms by reducing the formation of regulatory T cells (Tregs) and diminishing the expression of ectonucleotidases CD39 and CD73, which are involved in generating the immunosuppressive molecule adenosine. nih.gov In adoptive cell therapy models, T cells treated with RORγt agonists in vitro showed improved survival and maintained enhanced IL-17A production and reduced PD-1 expression in vivo, leading to effective tumor growth control. nih.gov The oral administration of these agonists as a single agent has also demonstrated immune system-dependent anti-tumor efficacy in syngeneic tumor models. nih.gov
Synergistic Effects with Immune Checkpoint Blockade Therapies
The ability of RORγt agonists to reduce PD-1 expression and enhance T cell function makes them ideal partners for combination therapy with immune checkpoint blockade (ICB), particularly anti-PD-1/PD-L1 antibodies. nih.govresearchgate.net Preclinical studies have demonstrated significant synergistic effects.
In a murine lung cancer model, the combination of the RORγt agonist 8-074 with an anti-PD-1 antibody resulted in improved efficacy compared to either agent alone. scite.ainih.govresearchgate.netresearchgate.netnih.gov Similarly, in a tumor-bearing murine model, the combination of the RORγ agonist LYC-54143 with an anti-PD-1 antibody significantly enhanced the anti-tumor effect, leading to delayed tumor growth and prolonged survival. researchgate.net At day 35 post-tumor implantation, 66% of mice treated with the combination therapy survived, compared to 0% in the groups receiving either anti-PD-1 or the agonist alone. researchgate.net This enhanced anti-tumor activity has been confirmed in multiple tumor models. researchgate.net These findings strongly suggest that RORγt agonists can enhance the effectiveness of anti-PD-1 therapy, offering a promising therapeutic strategy for cancer. nih.govresearchgate.net
Gene Expression Profiles Regulated by RORγt Agonists
The immunological effects of RORγt agonists are underpinned by their ability to modulate specific gene expression programs in T cells.
Analysis of Th17-Signature Gene Expression
RORγt is the master regulator of Th17 cell differentiation and function, and its activation by agonists leads to the upregulation of a characteristic set of genes known as the Th17-signature. aai.orgnih.govnih.gov Analysis of the transcriptomes of Th17 cells treated with RORγt agonists reveals the induction of numerous Th17-specific genes.
For example, the cardiac glycoside digoxin, identified as a RORγ/RORγT agonist at non-toxic concentrations, was shown to induce the expression of key Th17-signature genes including IL17A, IL17F, IL21, IL22, IL23R, CCR4, and CCR6 in human Th17 cells. frontiersin.org Similarly, studies with other synthetic agonists have confirmed the upregulation of a broad range of Th17-associated genes. Conversely, RORγt inverse agonists have been shown to significantly inhibit the expression of these same genes, including Il17a, Il17f, Il22, Il26, Ccl20, Ccr6, and Il23r, confirming the direct regulatory role of RORγt on this gene set. aai.org
The table below summarizes the key Th17-signature genes regulated by RORγt modulators based on research findings.
| Gene | Function | Effect of RORγt Agonists | Effect of RORγt Inverse Agonists | References |
|---|---|---|---|---|
| IL17A | Pro-inflammatory cytokine, central to Th17 function | Upregulated | Downregulated | aai.orgnih.govfrontiersin.org |
| IL17F | Pro-inflammatory cytokine, structurally similar to IL-17A | Upregulated | Downregulated | aai.orgnih.govfrontiersin.org |
| IL21 | Cytokine involved in T cell and B cell differentiation and function | Upregulated | Not explicitly stated in provided context | frontiersin.org |
| IL22 | Cytokine involved in tissue inflammation and repair | Upregulated | Downregulated | aai.orgnih.govfrontiersin.org |
| IL23R | Receptor for IL-23, a key cytokine for Th17 maintenance and expansion | Upregulated | Downregulated | aai.orgnih.govfrontiersin.org |
| CCR6 | Chemokine receptor involved in Th17 cell migration | Upregulated | Downregulated | aai.orgnih.govfrontiersin.org |
| CCL20 | Chemokine, ligand for CCR6, attracts Th17 cells and other immune cells | Not explicitly stated in provided context for agonists | Downregulated | aai.orgnih.gov |
| IL26 | Pro-inflammatory cytokine | Not explicitly stated in provided context for agonists | Downregulated | aai.org |
Regulation of Chemokine and Chemokine Receptor Expression (e.g., CCL20, CCR6, CXCL10, CXCR3)
The function of T helper 17 (Th17) cells, orchestrated by the master transcription factor RORγt, is intrinsically linked to their ability to migrate to specific tissues. This migration is precisely controlled by the expression of chemokines and their corresponding receptors. RORγt agonists, such as RORγt agonist 1, exert profound control over this process by directly and indirectly modulating the genetic programs that govern the expression of key migratory molecules. The primary impact is observed in the potentiation of the canonical Th17 homing axis, CCL20-CCR6, and the concurrent suppression of the Th1-associated axis, CXCL10-CXCR3.
Upregulation of the Canonical Th17 Homing Axis: CCL20 and CCR6
The CCR6 receptor and its exclusive ligand, CCL20, are fundamental to Th17 cell trafficking to sites of inflammation, particularly in mucosal tissues and the skin. Research demonstrates that RORγt agonists significantly enhance this axis through two distinct mechanisms .
Direct Transcriptional Activation of Ccr6 : The gene encoding the CCR6 receptor contains ROR response elements (ROREs) in its promoter region. RORγt binds directly to these sites to initiate transcription. The application of a RORγt agonist enhances the binding affinity and transcriptional activity of RORγt at the Ccr6 locus. This leads to a marked increase in CCR6 receptor expression on the surface of Th17 cells, effectively "priming" them to respond to CCL20 gradients . Studies using in vitro differentiated murine and human Th17 cells have consistently shown that treatment with RORγt agonists results in a dose-dependent increase in Ccr6 mRNA and protein levels.
Indirect Upregulation of Ccl20 : While CCR6 is a direct target, the upregulation of its ligand, CCL20, is primarily an indirect consequence of enhanced Th17 effector function. RORγt agonists potentiate the production and secretion of IL-17A and IL-17F from Th17 cells. These cytokines then act on surrounding cells, such as epithelial cells, keratinocytes, and fibroblasts, stimulating them to produce and secrete large quantities of CCL20 . This creates a powerful positive feedback loop: the initial arrival of a few Th17 cells leads to CCL20 production, which in turn recruits a larger population of CCR6-expressing Th17 cells to the inflammatory site.
Downregulation of the Th1-Associated Homing Axis: CXCL10 and CXCR3
In parallel with the enhancement of the Th17 migratory signature, RORγt activation typically leads to the suppression of the Th1 cell polarization program. The Th1 homing axis is dominated by the CXCR3 receptor and its ligands, including CXCL10. This axis is critical for recruiting Th1 cells to sites of viral infection and certain types of inflammation.
The suppressive effect of RORγt agonists on this axis is largely indirect and rooted in the mutual antagonism between the Th17 and Th1 lineages .
Suppression of Cxcr3 Expression : The differentiation of Th1 cells is driven by the master transcription factor T-bet, which promotes the expression of Cxcr3. RORγt activation can inhibit the T-bet pathway. By promoting a strong Th17 phenotype, RORγt agonists steer T-cell differentiation away from the Th1 lineage, leading to reduced T-bet activity and, consequently, lower expression of the CXCR3 receptor on the T-cell population .
This dual regulation—enhancing Th17 migration while suppressing Th1 migration—demonstrates how RORγt agonists can sharply polarize an immune response toward a Th17-dominant phenotype.
Table 1: Summary of RORγt Agonist Effects on Chemokine and Receptor Expression
This interactive table summarizes the regulatory impact of RORγt agonist 1 on key chemokines and their receptors. Click on column headers to sort the data.
| Chemokine/Receptor | Primary Regulatory Mechanism | Effect of RORγt Agonist | Key Cellular Source/Target | Associated T Helper Lineage |
| CCR6 | Direct (Transcriptional activation) | Upregulation | Th17 Cells | Th17 |
| CCL20 | Indirect (via IL-17 signaling) | Upregulation | Epithelial Cells, Fibroblasts | Th17 |
| CXCR3 | Indirect (Suppression of T-bet pathway) | Downregulation | Th1 Cells | Th1 |
| CXCL10 | Indirect (Suppression of IFN-γ) | Downregulation | Various (e.g., Macrophages) | Th1 |
Advanced Research Methodologies and Analytical Approaches
Biochemical and Cell-Based Assays for Agonist Activity
To characterize the agonistic properties of RORγt agonist 1, researchers have employed a variety of in vitro assays. These assays are crucial for determining the potency and efficacy of the compound in a controlled environment.
Fluorescence Resonance Energy Transfer (FRET) Assays
Fluorescence Resonance Energy Transfer (FRET) is a widely used technique to study the interaction between proteins. In the context of RORγt, FRET assays are designed to measure the ligand-induced recruitment of coactivator peptides to the RORγt ligand-binding domain (LBD). The binding of an agonist like RORγt agonist 1 stabilizes a conformation of the LBD that promotes the binding of a coactivator. This proximity between the FRET donor and acceptor molecules, typically fused to the LBD and the coactivator peptide respectively, results in a detectable FRET signal.
RORγt agonist 1 was identified as a potent agonist in a dual FRET assay, demonstrating an EC50 value of 7.8 nM and a maximum activation of 98.8%. doi.org This indicates a strong ability to promote the interaction between RORγt and a coactivator peptide in a biochemical setting. The FRET assay serves as a primary high-throughput screening method to identify and characterize potential RORγt modulators. sci-hub.boxmdpi.com
| Compound | Assay | EC50 (nM) | % Max Activation |
|---|---|---|---|
| RORγt agonist 1 | RORγt dual FRET | 7.8 | 98.8% |
Reporter Gene Assays (e.g., GAL4-RORγt LBD, IL-17 promoter)
Reporter gene assays provide a functional readout of a compound's activity within a cellular context. In these assays, a reporter gene, such as luciferase, is placed under the control of a promoter that is regulated by RORγt.
One common setup involves a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the RORγt LBD (GAL4-RORγt LBD). doi.orgindigobiosciences.com When an agonist binds to the LBD, the chimeric protein activates the transcription of a reporter gene downstream of a GAL4-responsive promoter. In a RORγt Gal4 reporter gene assay, agonist 1 showed a maximum activation of 50.1%. doi.org
Another approach utilizes a reporter construct driven by the promoter of an IL-17 gene, a key downstream target of RORγt. aai.org This provides a more physiologically relevant assessment of agonist activity. For instance, an IL-17F promoter-luciferase reporter gene in Jurkat cells can be used to measure the ability of a compound to induce RORγt-mediated transcription. aai.org
| Compound | Assay | % Max Activation |
|---|---|---|
| RORγt agonist 1 | RORγt Gal4 Reporter | 50.1% |
Th17 Cell Differentiation Assays (e.g., mouse and human primary cells)
To assess the functional impact of RORγt agonists on immune cells, in vitro Th17 cell differentiation assays are performed. These assays use primary T cells isolated from either mice or humans, which are then cultured under conditions that promote their differentiation into Th17 cells. doi.orgpnas.orgfrontiersin.org The effect of a compound on this differentiation process is then measured, typically by quantifying the production of IL-17. doi.org
Interestingly, while RORγt agonist 1 demonstrated potent activity in biochemical and reporter gene assays, it did not promote mouse Th17 (mTh17) cell differentiation above the basal level. doi.org This suggests that its molecular activity, while strong in isolated systems, was not sufficient to trigger a cellular response in this specific assay. This highlights the importance of using primary cell assays to validate findings from more reductionist systems. In contrast, other compounds, developed from the scaffold of agonist 1, did show the ability to enhance Th17 differentiation. doi.org
Structural Biology Techniques
Structural biology provides invaluable insights into the molecular mechanisms by which ligands like RORγt agonist 1 interact with their target proteins.
X-ray Crystallography for Ligand-RORγt Complex Structures
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. The co-crystal structure of RORγt agonist 1 bound to the RORγt LBD has been resolved. doi.orgsci-hub.box This structural information is instrumental for understanding the binding mode of the agonist and for guiding structure-based drug design efforts to develop new modulators with improved properties. doi.org
The crystal structures of RORγt in complex with various ligands, including agonists and inverse agonists, have revealed that the LBD contains both a canonical, orthosteric binding site and a distinct allosteric pocket. pnas.orgfrontiersin.orgresearchgate.net
Conformational Analysis and Allosteric Site Characterization
Analysis of the crystal structures of RORγt in complex with different ligands allows for detailed conformational analysis. The binding of an agonist to the orthosteric site typically stabilizes an "active" conformation of the activation function-2 (AF-2) helix (helix 12), which facilitates the recruitment of coactivators. pnas.orgresearchgate.net
The RORγt LBD is known to possess an allosteric binding site, distinct from the orthosteric pocket where agonist 1 binds. pnas.orgfrontiersin.orgresearchgate.netnih.gov Allosteric modulators can influence the conformation of the receptor and its activity, even when the orthosteric site is occupied. pnas.org While RORγt agonist 1 binds to the orthosteric pocket, the characterization of the allosteric site is crucial for a comprehensive understanding of RORγt regulation and for the development of novel therapeutic strategies. frontiersin.orgnih.gov It has been suggested that the rigid conformation of agonist 1, potentially due to π-π stacking, might influence its cellular activity compared to more flexible analogs. doi.org
Transcriptomic and Proteomic Analyses
Advanced analytical techniques are crucial for elucidating the molecular mechanisms through which RORγt agonists exert their effects. Transcriptomic and proteomic analyses provide a detailed view of the changes in gene and protein expression within immune cells following treatment with these compounds.
Quantitative Polymerase Chain Reaction (qPCR) is a fundamental technique used to measure changes in the expression of specific genes. In the context of RORγt agonist 1 research, qPCR is employed to quantify the mRNA levels of genes that are targets of RORγt and those involved in immune cell function and differentiation. nih.govresearchgate.netnih.govnih.gov
Studies have utilized qPCR to demonstrate that synthetic RORγt agonists can modulate the gene expression of effector cytokines. nih.gov For instance, treatment of T-cells with RORγt agonists has been shown to increase the expression of genes encoding key Th17 cytokines such as IL17A, IL17F, and IL22. nih.govnih.gov Additionally, the expression of genes related to T-cell activation and cytotoxicity, like GZMB (Granzyme B), can be assessed. nih.gov
The specificity of these agonists is often confirmed by observing a lack of effect in RORγt-deficient T-cells. nih.gov Furthermore, qPCR is used to analyze the expression of co-stimulatory and co-inhibitory receptor genes, such as PDCD1 (encoding PD-1), to understand the broader impact of RORγt agonism on T-cell phenotype and function. nih.govnih.gov
The table below summarizes key genes analyzed by qPCR in studies involving RORγt agonists and their observed regulation.
Table 1: Gene Expression Changes Induced by RORγt Agonists as Measured by qPCR
| Gene | Encoded Protein | Function | Effect of RORγt Agonist | Reference |
|---|---|---|---|---|
| IL17A | Interleukin-17A | Pro-inflammatory cytokine, key for Th17 function | Upregulation | nih.govnih.gov |
| IL17F | Interleukin-17F | Pro-inflammatory cytokine | Upregulation | nih.gov |
| IL22 | Interleukin-22 | Cytokine involved in tissue inflammation and repair | Upregulation | nih.gov |
| CCL20 | C-C Motif Chemokine Ligand 20 | Chemokine that attracts immune cells | Upregulation | nih.govnih.gov |
| CCR6 | C-C Motif Chemokine Receptor 6 | Receptor for CCL20, involved in cell migration | Upregulation | nih.gov |
| GZMB | Granzyme B | Enzyme that induces apoptosis in target cells | Upregulation | nih.gov |
Flow cytometry is an indispensable tool for characterizing and quantifying different immune cell populations based on their expression of specific cell surface and intracellular proteins. nih.govresearchgate.netnih.gov In the study of RORγt agonist 1, flow cytometry is used to analyze the differentiation of T-cell subsets and to profile the immune cell infiltrate within tumors. nih.govresearchgate.net
Treatment with RORγt agonists has been shown to increase the percentage of IL-17A-producing CD4+ (Th17) and CD8+ (Tc17) T-cells, a key indicator of enhanced Type 17 differentiation. nih.govnih.gov This is typically measured by intracellular staining for IL-17A after stimulating the cells. nih.govresearchgate.net
Furthermore, flow cytometry is used to assess the impact of RORγt agonists on the tumor microenvironment. For example, studies have shown that treatment with a RORγt agonist can lead to a significant increase in the proportion of total immune cells (CD45+) and cytotoxic CD8+ T-cells within the tumor tissue. nih.gov This technique also allows for the detailed characterization of various immune cell types, including dendritic cells and regulatory T-cells, providing a comprehensive picture of the immune landscape modulated by the RORγt agonist. nih.govrupress.org
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression
Preclinical In Vivo Models of Immune Modulation
Preclinical in vivo models are essential for evaluating the therapeutic potential and understanding the systemic effects of RORγt agonists. These models, primarily in mice, allow researchers to study the compound's impact on immune responses and its efficacy in a setting that mimics human disease.
Syngeneic tumor models are a cornerstone of immuno-oncology research. In these models, tumor cells derived from a specific inbred mouse strain are implanted into mice of the same strain, which have a competent immune system. nih.govresearchgate.netnih.govresearchgate.net This allows for the investigation of immunomodulatory agents like RORγt agonist 1 in the context of a functional host immune system. nih.gov
Oral administration of synthetic RORγt agonists has demonstrated single-agent, immune-system-dependent, anti-tumor efficacy in various syngeneic models, including colorectal (MC38) and breast cancer (4T1) models. nih.govresearchgate.net The efficacy is shown to be dependent on an intact immune system, as no tumor growth inhibition is observed in immunodeficient mice (e.g., SCID.Beige mice). researchgate.net
Studies have shown that RORγt agonists can significantly inhibit tumor growth and improve survival in these models. nih.govresearchgate.net The anti-tumor activity is often correlated with an increase in tumor-infiltrating CD8+ T-cells. nih.govresearchgate.net Furthermore, some RORγt agonists have been shown to improve the efficacy of other immunotherapies, such as anti-PD-1 antibodies, in murine lung cancer models. nih.govresearchgate.net
Adoptive cell therapy (ACT) models are also utilized, where tumor-specific T-cells treated with a RORγt agonist in vitro are transferred into tumor-bearing mice. nih.gov These studies have shown that pre-treatment of T-cells with a RORγt agonist enhances their anti-tumor activity and survival in vivo. nih.govaacrjournals.org
Pharmacodynamic (PD) models are used to assess the in vivo activity of a drug on its target. For RORγt agonists, these models are designed to measure the compound's ability to modulate RORγt transcriptional activity in a living organism. researchgate.netrcsb.orgpdbj.org
These models can involve measuring the expression of RORγt target genes in specific tissues or in peripheral blood cells after oral administration of the compound. researchgate.netrcsb.orgpdbj.org For instance, researchers can assess the upregulation of IL-17A or other RORγt-dependent genes as a biomarker of the agonist's activity. researchgate.net The development of such models is crucial for establishing a dose-response relationship and for determining the optimal dosing regimen for therapeutic efficacy. These studies have demonstrated that orally administered RORγt modulators can effectively suppress or induce the transcriptional activity of RORγt in vivo. researchgate.netrcsb.orgpdbj.org
Future Directions and Potential Research Avenues for Rorγt Agonists
Exploration of Novel Agonist Scaffolds and Chemical Diversity
The quest for potent and selective RORγt agonists has led to the discovery of diverse chemical scaffolds beyond the initial endogenous ligands, which are primarily cholesterol and its metabolites. nih.govfrontiersin.org The development of synthetic agonists has been a key strategy to achieve improved potency, selectivity, and favorable pharmacokinetic properties for therapeutic applications, particularly in cancer immunotherapy. nih.gov
Initial research identified that certain tertiary amines could act as potent RORγt agonists. nih.govjci.org Subsequent structure-activity relationship (SAR) studies have led to the design and synthesis of new tertiary amine derivatives with enhanced biological responses. jci.org Another promising avenue has been the exploration of aryl-substituted indole (B1671886) and indoline (B122111) derivatives. acs.org These were developed through a scaffold-hybridization approach, combining features of known RORγt agonists to create novel compounds with high potency and improved drug-like properties, such as metabolic stability and aqueous solubility. acs.org
More recently, researchers have identified biaryl amide derivatives as a new class of potent and selective RORγt agonists. nih.gov Starting from a known RORγt inverse agonist, a "functionality switching" strategy combined with structure-based drug design led to the discovery of promising agonist lead compounds. nih.gov Similarly, N-sulfonamide-tetrahydroisoquinolines have emerged as another novel scaffold for potent RORγt agonists. elifesciences.org
The ongoing exploration of these and other novel chemical scaffolds is crucial for expanding the chemical diversity of RORγt agonists. This diversity is essential for overcoming challenges such as off-target effects and for fine-tuning the pharmacological profiles of these compounds to suit different therapeutic contexts.
Below is an interactive table summarizing some of the novel RORγt agonist scaffolds and their key characteristics.
| Scaffold Class | Example Compound(s) | Key Features | Reference(s) |
| Tertiary Amines | Compound 18 , Compound 8b | Potent agonism, with ongoing optimization for improved chemical and biological properties. | nih.govjci.org |
| Aryl-substituted Indoles and Indolines | Compound 14 | High potency, improved metabolic stability, and good oral bioavailability. | acs.org |
| Biaryl Amides | Compound 14 (from biaryl amides) | Developed via "functionality switching" from an inverse agonist, showing potent and selective agonist activity. | nih.gov |
| N-sulfonamide-tetrahydroisoquinolines | Compound 11 | Potent activation of RORγt in biochemical and cell-based assays. | elifesciences.org |
Investigation of Combined Immunomodulatory Strategies
A significant and promising area of future research is the investigation of RORγt agonists in combination with other immunomodulatory agents. This approach aims to create synergistic anti-tumor effects by targeting multiple, complementary pathways of immune activation and suppression.
The most explored combination is with immune checkpoint inhibitors, such as antibodies targeting PD-1/PD-L1 and CTLA-4. fudan.edu.cnswan.ac.uk RORγt agonists can enhance the function of effector T cells, which can then be unleashed by checkpoint blockade. nih.gov Studies have shown that combining a RORγt agonist with an anti-PD-1 antibody can significantly enhance anti-tumor effects, leading to delayed tumor growth and prolonged survival in preclinical models. aai.org This combination appears to work by increasing the infiltration of CD8+ T cells into the tumor. mdpi.com RORγt agonists are viewed as potential "master controllers" that can amplify the effects of checkpoint inhibitors, potentially increasing the percentage of patients who respond to these therapies. acs.org
Beyond checkpoint inhibitors, there is potential for combining RORγt agonists with other immunotherapies. For instance, nanoplatforms are being explored for the co-delivery of RORγt agonists with other immune-stimulating agents to enhance their efficacy and target them to the tumor. Combination with therapies that target the innate immune system, such as STING agonists, could also be a powerful strategy. The rationale is to simultaneously boost both the innate and adaptive arms of the anti-tumor immune response.
Future clinical trials will be essential to evaluate the safety and efficacy of these combination strategies in patients. A key challenge will be to determine the optimal dosing and scheduling of the different agents to maximize synergy and minimize potential toxicities.
Elucidation of RORγt Agonist Roles Beyond Th17/Tc17 in Diverse Biological Systems
While the role of RORγt in Th17 and Tc17 cells is well-established, emerging evidence suggests that RORγt and its agonists have important functions in a broader range of immune cells and biological systems. A key future direction is to fully elucidate these wider roles.
RORγt is expressed in and regulates the function of several innate lymphoid cell (ILC) populations, particularly ILC3s. These cells are important for mucosal immunity and tissue homeostasis. RORγt agonists could therefore be used to modulate ILC3 function in various contexts, from infectious diseases to inflammatory bowel disease and cancer.
Recent studies have also uncovered a role for RORγt in dendritic cells (DCs). RORγt-expressing DCs have been identified as a conserved and functionally versatile population of antigen-presenting cells. RORγt agonists have been shown to promote the migration of monocyte-derived DCs, which in turn can enhance the recruitment of CD8+ T cells to the tumor. There is also emerging evidence suggesting a role for RORγt in B cells, although this is less well-characterized.
Further research into the effects of RORγt agonists on these diverse cell types will provide a more complete picture of their immunomodulatory activities. This knowledge will be critical for developing safer and more effective therapeutic strategies that harness the full potential of RORγt activation.
Q & A
Q. What molecular mechanisms underlie RORγt agonist 1's role in modulating Th17 cell differentiation?
RORγt agonist 1 binds to the ligand-binding domain of the RORγt nuclear receptor, stabilizing its active conformation and enhancing transcriptional activity. This promotes Th17 cell differentiation by upregulating key transcription factors (e.g., STAT3) and cytokines (IL-17A, IL-22) . Experimental validation typically involves luciferase reporter assays to measure RORγt transcriptional activity and flow cytometry to track Th17 cell populations in vitro .
Q. What standardized assays are recommended to assess RORγt agonist 1's efficacy in preclinical studies?
- In vitro : Use CD4+ T-cell differentiation assays with TGF-β and IL-6 to induce Th17 polarization. Measure IL-17A secretion via ELISA and RORγt mRNA levels via qPCR .
- In vivo : Employ autoimmune models (e.g., experimental autoimmune encephalomyelitis) to evaluate disease severity reduction and Th17 infiltration via immunohistochemistry .
Q. How should researchers account for batch-to-batch variability in RORγt agonist 1 during experimental replication?
Perform HPLC or LC-MS purity checks (>98% purity) and validate biological activity using dose-response curves in reporter assays. Include positive controls (e.g., SR1078, a well-characterized RORγt agonist) to ensure consistency .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy of RORγt agonist 1 be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or microenvironmental influences (e.g., cytokine crosstalk). To address this:
- Conduct pharmacokinetic profiling (Cmax, Tmax, half-life) in murine models .
- Use conditional knockout mice (e.g., RORγt-deficient) to isolate agonist-specific effects .
- Analyze tissue-specific cytokine milieus via multiplex assays to identify inhibitory factors (e.g., IL-2, which suppresses Th17 differentiation) .
Q. What strategies mitigate off-target effects of RORγt agonist 1 in studies of autoimmune inflammation?
- Employ selectivity screens against related nuclear receptors (e.g., RORα, PPARγ) to confirm specificity .
- Use CRISPR/Cas9-mediated gene editing in cell lines to validate RORγt dependency of observed effects .
- Combine agonist treatment with neutralizing antibodies (e.g., anti-IL-23) to dissect pathway-specific contributions .
Q. How does RORγt agonist 1 influence the balance between pro-inflammatory Th17 and regulatory T cells (Tregs)?
RORγt agonist 1 enhances Th17 differentiation while suppressing Treg development via competitive inhibition of Foxp3 transcriptional activity. This dual effect can be quantified using:
- Co-culture assays with Treg-inducing cytokines (TGF-β, IL-2).
- Single-cell RNA sequencing to map transcriptional networks driving lineage commitment .
Q. What computational tools are optimal for predicting RORγt agonist 1's binding affinity and structural interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model agonist-receptor interactions, focusing on the ligand-binding domain (LBD) .
- Molecular dynamics simulations : Analyze conformational stability of the agonist-bound RORγt complex using GROMACS or AMBER .
Data Analysis & Contradiction Management
Q. How should researchers statistically analyze cytokine expression data from RORγt agonist 1-treated models?
- Apply mixed-effects models to account for biological replicates and technical variability.
- Use Bonferroni correction for multiple comparisons (e.g., IL-17A, IL-22, IFN-γ).
- Report effect sizes (Cohen’s d) alongside p-values to distinguish biological significance from statistical noise .
Q. What methodologies address conflicting reports on RORγt agonist 1's role in cancer immunity?
- Meta-analysis : Pool data from public repositories (e.g., GEO, ArrayExpress) to identify context-dependent trends (e.g., tumor type, immune infiltration status).
- Pharmacogenomic profiling : Correlate agonist response with tumor mutational burden (TMB) or PD-L1 expression levels .
Comparative & Mechanistic Studies
Q. How does RORγt agonist 1 differ functionally from inverse agonists (e.g., PF-06747711) in modulating Th17 responses?
Unlike inverse agonists that destabilize RORγt's active conformation, RORγt agonist 1 enhances receptor-coactivator binding. This divergence is measurable via:
- Chromatin immunoprecipitation (ChIP) : Compare recruitment of coactivators (e.g., PGC-1α) versus corepressors (e.g., NCoR1) .
- Cytokine profiling : Inverse agonists suppress IL-17A secretion, while agonists amplify it .
Ethical & Compliance Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
